Pactimibe sulfate (CS-505) is a novel, synthetically derived acyl coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. [] It is classified as an indoline derivative due to its core indoline ring structure. [] Pactimibe sulfate is a crucial research tool for studying cholesterol metabolism, atherosclerosis, and the development of anti-hyperlipidemic drugs. [, , , , ]
Pactimibe sulfate is a synthetic compound recognized for its role as an acyl-CoA:cholesterol acyltransferase inhibitor. This compound, also known by its code CS-505, has garnered attention in the field of cardiovascular medicine due to its potential to lower cholesterol levels and stabilize atherosclerotic lesions. The compound's mechanism of action primarily involves inhibiting the enzyme responsible for cholesterol esterification, thereby impacting lipid metabolism.
Pactimibe sulfate is synthesized through various chemical processes, often involving multiple steps to ensure purity and efficacy. The compound has been studied extensively in preclinical and clinical settings, particularly in animal models such as apolipoprotein E-deficient mice, which are used to simulate human atherosclerosis.
Pactimibe sulfate belongs to the class of cholesterol-lowering agents, specifically categorized as an acyl-CoA:cholesterol acyltransferase inhibitor. This classification highlights its mechanism of action, which directly affects cholesterol metabolism.
The synthesis of pactimibe sulfate involves several steps that typically include:
The synthesis process is optimized for yield and purity, utilizing methods such as column chromatography and recrystallization. The final product is characterized by techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular formula of pactimibe sulfate is C₁₉H₂₁N₃O₄S. Its structure features a complex arrangement that includes:
The compound's molecular weight is approximately 373.45 g/mol. Structural analysis reveals specific stereochemistry that is crucial for its biological activity.
Pactimibe sulfate undergoes various chemical reactions during its synthesis and metabolism:
The kinetics of these reactions have been studied using enzyme assays that measure the rate of cholesterol esterification in the presence and absence of pactimibe sulfate.
Pactimibe sulfate inhibits acyl-CoA:cholesterol acyltransferase by binding to the active site of the enzyme. This prevents the conversion of free cholesterol into cholesteryl esters, leading to:
Studies indicate that treatment with pactimibe sulfate results in significant reductions in total cholesterol and low-density lipoprotein cholesterol levels in animal models, supporting its efficacy as a therapeutic agent.
Relevant analyses include thermal stability tests and solubility assessments under varying conditions.
Pactimibe sulfate has several applications in scientific research and clinical settings:
Pactimibe sulfate (C~25~H~40~N~2~O~3~)·~0.5~H~2~SO~4~, molecular weight 931.28 g/mol) is a novel acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor synthesized by Sankyo Co., Ltd. (Tokyo, Japan). It emerged in the early 2000s as part of efforts to develop ACAT inhibitors targeting atherosclerosis through dual inhibition of ACAT1 and ACAT2 isoforms [1] [6]. Chemically classified as an indoline derivative, its structure features a pivalamido group at the 7-position and an acetic acid moiety at the 5-position of the indoline core, with an octyl chain enhancing membrane affinity [6] [8]. This configuration enables potent interaction with ACAT enzymes while maintaining metabolic stability.
Pactimibe was developed alongside other ACAT inhibitors like avasimibe (CI-1011), but distinguished itself through superior in vitro potency. Comparative studies showed pactimibe inhibited ACAT activity in rat liver microsomes (IC~50~ = 2.0 µM) and macrophages (IC~50~ = 2.7 µM) more effectively than avasimibe (IC~50~ = 8.2 µM and 4.3 µM, respectively) [1] [6]. Its chemical novelty lies in the sulfamic acid group, optimizing solubility and bioavailability relative to earlier hydrophobic ACAT inhibitors that faced formulation challenges [3] [8].
Table 1: Key ACAT Inhibitors in Preclinical Research
Compound | ACAT1 IC₅₀ (µM) | ACAT2 IC₅₀ (µM) | Chemical Class |
---|---|---|---|
Pactimibe sulfate | 4.9 | 3.0 | Indoline-acetic acid |
Avasimibe | 23.5 | 9.2 | Sulfamate |
F12511 | 0.039 | 0.11 | Phenylimidazole |
K-604 | 0.45 | 103.0 | Pyripyropene derivative |
Data compiled from [1] [3] [6]
Pactimibe demonstrated multifaceted antiatherogenic effects in animal models, operating through both lipid-dependent and direct vascular mechanisms. In apolipoprotein E-deficient (apoE⁻/⁻) mice, pactimibe (0.1% dietary dose) reduced atherosclerotic lesion area by 49% compared to controls, independent of plasma cholesterol reductions [1]. This direct plaque stabilization was attributed to:
In Watanabe heritable hyperlipidemic (WHHL) rabbits, pactimibe (10 mg/kg, 90 days) reduced aortic fatty streak area by 95% and decreased plaque cholesteryl ester content by 68% [2] [8]. These effects occurred alongside reduced plasma cholesterol (72% decrease), highlighting dual systemic and local actions. The compound's ability to inhibit intestinal cholesterol absorption and hepatic very-low-density lipoprotein (VLDL) secretion contributed to its hypocholesterolemic effects [6] [8].
Table 2: Atherosclerosis Reduction in Animal Models
Model | Dose/Regimen | Plasma TC Reduction | Lesion Area Reduction | Key Findings |
---|---|---|---|---|
apoE⁻/⁻ mice | 0.1% diet × 14 weeks | 32% | 49% | ↓ MMPs, ↓ macrophage infiltration |
Hamsters | 10 mg/kg × 90 days | 72% | 95% | ↓ Aortic cholesteryl esters |
WHHL rabbits | 3–10 mg/kg × 16 weeks | 70–72% | 79–95% | Stabilized advanced plaques |
ACAT enzymes catalyze intracellular esterification of cholesterol, facilitating cholesterol storage in lipid droplets. Pactimibe's therapeutic significance stems from its dual inhibition of:
Kinetic analyses reveal pactimibe acts as a non-competitive inhibitor of oleoyl-CoA (K~i~ = 5.6 µM), binding allosterically to ACAT independently of substrate concentration [2] [6]. This mechanism suppresses foam cell formation by limiting cholesteryl ester accumulation and promotes reverse cholesterol transport through increased macrophage free cholesterol efflux [1] [5].
Genetic studies underscore ACAT's metabolic importance: Soat2⁻/⁻ mice show 70% reduced intestinal cholesterol absorption, while macrophage-specific Soat1 deletion reduces atherosclerosis in apoE⁻/⁻ mice despite paradoxical skin xanthoma development [4] [9]. Pactimibe pharmacologically recapitulates these benefits by simultaneously targeting intestinal cholesterol absorption (ACAT2-mediated) and vascular cholesteryl ester deposition (ACAT1-mediated). Its inhibition of hepatic ACAT2 reduces VLDL-cholesteryl ester secretion, decreasing circulating atherogenic lipoproteins [1] [6].
Table 3: Metabolic Effects of ACAT Isoform Inhibition
Process | ACAT1 Inhibition Effect | ACAT2 Inhibition Effect |
---|---|---|
Intestinal absorption | Minimal effect | ↓ Chylomicron CE formation |
Hepatic VLDL secretion | Secondary reduction | ↓ VLDL-CE assembly and secretion |
Macrophage foam cells | ↓ CE storage, ↑ free cholesterol efflux | Minimal direct effect |
Adrenal steroidogenesis | Impaired cholesterol storage | No significant effect |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: